Oral Bioavailability of Pafuramidine Maleate vs. Furamidine (DB75)
Pafuramidine maleate was specifically developed as an oral prodrug to overcome the negligible oral bioavailability of furamidine (DB75). In rat and monkey models, pafuramidine maleate demonstrated oral absorption of approximately 50-70%, with subsequent conversion to the active DB75 [1]. The systemic bioavailability of the prodrug was limited to 10-20% due to first-pass metabolism, but this represents a critical enabling feature, as DB75 itself lacks adequate oral availability entirely [1]. Plasma protein binding of pafuramidine maleate ranged from 97% to 99% across four animal species and humans, whereas DB75 binding was noticeably lower and more concentration-dependent [1].
| Evidence Dimension | Oral Absorption / Bioavailability |
|---|---|
| Target Compound Data | Oral absorption: 50-70%; systemic bioavailability: 10-20% |
| Comparator Or Baseline | Furamidine (DB75): lacks adequate oral availability (negligible) |
| Quantified Difference | Pafuramidine enables oral dosing where DB75 requires parenteral administration |
| Conditions | Rat and monkey models; 14C-labeled DB289 administered orally |
Why This Matters
This quantifies the prodrug design's success in enabling oral administration, a key factor for research models requiring non-parenteral dosing.
- [1] Midgley I, Fitzpatrick K, Taylor LM, et al. Pharmacokinetics and metabolism of the prodrug DB289 (2,5-bis[4-(N-methoxyamidino)phenyl]furan monomaleate) in rat and monkey and its conversion to the antiprotozoal/antifungal drug DB75 (2,5-bis(4-guanylphenyl)furan dihydrochloride). Drug Metabolism and Disposition. 2007;35(6):955-967. DOI: 10.1124/dmd.106.013391 View Source
